Nerol oxide
Description
Background and Significance in Academic Contexts
Nerol (B1678202) oxide, chemically known as 3,6-dihydro-4-methyl-2-(2-methyl-1-propenyl)-2H-pyran, is an organic compound with the molecular formula C₁₀H₁₆O and a molecular weight of 152.24 g/mol . ontosight.ainih.gov It is classified as a pyran, a heterocyclic compound containing a six-membered ring with one oxygen atom, and is also categorized as a monoterpenoid and an olefinic compound. ontosight.ainih.govebi.ac.uk
This compound is naturally occurring and has been identified in various essential oils and plant sources. Notable occurrences include Bulgarian rose oil (at approximately 0.038%), grape juice, and several plant species such as Camellia sinensis (tea), Citrus reticulata, Zingiber officinale (ginger), Hamamelis virginiana, Salvia sclarea, and Vitis vinifera (grapes). nih.govwikidata.orggoogle.commdpi.comnih.gov
In academic contexts, nerol oxide holds significance due to its unique chemical structure and its role as a plant and animal metabolite. nih.govebi.ac.uk Its distinct odor profile, described as floral, orange blossom, green, and sweet, makes it a valuable subject in flavor and fragrance chemistry. Research in this area explores its contribution to the sensory characteristics of various natural products, where it is known to add body to compositions like neroli, honeysuckle, and hyacinth, and impart a unique cooling note to citrus, tropical, and peppermint flavors. google.comthegoodscentscompany.com Furthermore, its presence and chemical properties make it a subject of interest in organic synthesis, contributing to the broader field of medicinal chemistry and the development of new compounds. ontosight.ai
Historical Overview of this compound Studies
The study of this compound dates back to the mid-20th century, with initial investigations focusing on its synthesis. Early work by Ohloff and co-workers in 1964 and 1965 described the preparation of racemic this compound. Their methods involved photosensitized air oxidation of nerol, followed by reduction and acid-catalyzed cyclization of the intermediate diol. google.com Another approach by Ohloff involved epoxidation of nerol, followed by heating with dimethyl amine, oxidation with hydrogen peroxide, pyrolysis, and subsequent acid-catalyzed cyclization. google.com
A significant contribution to the total synthesis of this compound was reported by Tyman and Willis in 1970, involving the reaction of 3-methyl-2-butenal (B57294) and 3-methyl-3-butenol in the presence of an acid. google.com Later, in 1980, Hasegawa T. Co Ltd. Japan disclosed a method for producing this compound through the reduction of 3,7-diethyl-1-octen-3-ol-5-one with lithium aluminum hydride, followed by cyclization. google.com Academic interest also extended to the synthesis of optically active forms of this compound. Ohloff et al. described a nine-step reaction sequence in 1980 for the synthesis of optically active this compound from (−)-(R)-linalool. google.com These historical synthetic efforts laid the groundwork for understanding the chemical reactivity and structural characteristics of this compound.
Scope and Objectives of Current Research Trajectories
Current research trajectories concerning this compound encompass several key areas, driven by its presence in natural products and its potential chemical utility. A primary focus is on the development and refinement of analytical methods for its detection and quantification. For instance, high-performance liquid chromatography (HPLC) methods have been developed for the separation and analysis of this compound, which are crucial for quality control and research in various matrices. sielc.com
Investigations into the biosynthesis of this compound in plants are also ongoing. Studies have explored linalool (B1675412) oxidative metabolism in plants, revealing pathways that lead to the formation of compounds like this compound, suggesting complex enzymatic processes are involved in its natural production. frontiersin.org Research on grape varieties, for example, indicates that differences in monoterpene isomer profiles, including this compound, can be attributed to distinct biosynthesis pathways. mdpi.com Similarly, studies on tea manufacturing have shown that oxidation reactions involving nerol can lead to the generation of compounds like citral (B94496), highlighting the dynamic chemical transformations occurring in natural systems. nih.gov
Furthermore, academic research continues to explore this compound's contribution to the aroma profiles of various natural products. Its presence is utilized for varietal and place-of-origin classification in white wines, where it, along with other monoterpenes, contributes to floral and fruity notes, as well as green, leafy, spicy, and floral characteristics. mdpi.com Beyond its sensory impact, academic studies are also investigating the potential attributes of this compound, such as its promising anti-inflammatory and antioxidant qualities, although detailed mechanisms and applications in these areas remain subjects of ongoing research.
Data Table: Chemical and Physical Properties of this compound
| Property | Value | Source |
| Chemical Name | 3,6-dihydro-4-methyl-2-(2-methyl-1-propenyl)-2H-pyran | ontosight.ainih.gov |
| Synonyms | (±)-Nerol oxide, Isoneroloxide, Neryl oxide | nih.govwikidata.org |
| Molecular Formula | C₁₀H₁₆O | ontosight.ainih.gov |
| Molecular Weight | 152.24 g/mol | nih.gov |
| CAS Number | 1786-08-9 | wikidata.orgthegoodscentscompany.com |
| Appearance | Colorless to light yellow liquid | nih.gov |
| Odor Description | Floral, orange blossom, green, sweet | nih.gov |
| Boiling Point | 201.00 to 202.00 °C | nih.gov |
| Solubility | Insoluble in water; soluble in alcohol |
Structure
3D Structure
Properties
IUPAC Name |
4-methyl-2-(2-methylprop-1-enyl)-3,6-dihydro-2H-pyran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O/c1-8(2)6-10-7-9(3)4-5-11-10/h4,6,10H,5,7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRISMOQHTLZZRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCOC(C1)C=C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6051805 | |
| Record name | Nerol oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6051805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; powerful aroma with floral notes | |
| Record name | Nerol oxide | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1244/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
201.00 to 202.00 °C. @ 760.00 mm Hg | |
| Record name | xi-3,6-Dihydro-4-methyl-2-(2-methyl-1-propenyl)-2H-pyran | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0038557 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Insoluble in water; slightly soluble in fat, soluble (in ethanol) | |
| Record name | Nerol oxide | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1244/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.900-0.908 | |
| Record name | Nerol oxide | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1244/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
1786-08-9 | |
| Record name | (±)-Nerol oxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1786-08-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Nerol oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001786089 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2H-Pyran, 3,6-dihydro-4-methyl-2-(2-methyl-1-propen-1-yl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Nerol oxide | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,6-dihydro-4-methyl-2-(2-methyl-1-propenyl)-2H-pyran | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.675 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 3,6-DIHYDRO-4-METHYL-2-(2-METHYLPROPEN-1-YL)-2H-PYRAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NSW8112Y7S | |
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Synthesis and Chemical Transformations of Nerol Oxide
Established Synthetic Methodologies
Several synthetic routes have been developed for the preparation of nerol (B1678202) oxide, addressing both racemic and enantioselective production.
A novel and economically viable process for preparing racemic nerol oxide starts from the monoterpene nerol ((2Z)-3,7-Dimethylocta-2,6-dien-1-ol). google.comgoogle.com This three-step reaction sequence involves:
Haloalkoxylation : Nerol is reacted with a halogenating agent (e.g., 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DDH), N-chlorosuccinimide, N-bromosuccinimide, N-iodosuccinimide, or N,N-dihalogenated dimethyl hydantoin) in an anhydrous alcoholic solvent (e.g., methanol (B129727), ethanol, propanol) at temperatures typically between 0–50°C, preferably 0–20°C. google.com This step yields a 7-alkoxy-3,7-dimethyl-6-halo-2-octenol intermediate. google.comgoogle.com
Dehydrohalogenation : The halogenated product is subsequently dehydrohalogenated using a strong base or an alkali. google.comgoogle.com This reaction, conducted at ambient to reflux temperatures, furnishes a 7-alkoxy-3,7-dimethyl-octa-2,5-dien-1-ol derivative. google.comgoogle.com
Cyclization : The resulting octadienol derivative is then cyclized in the presence of an acid, an acidic resin, or a Lewis acid to produce racemic this compound. google.comgoogle.com This cyclization can occur in organic, aqueous, or aqueous alcoholic solvents. google.com
Total synthesis routes for this compound have also been reported, offering alternative pathways to the compound.
Reaction of 3-methyl-2-butenal (B57294) and 3-methyl-3-butenol : Tyman and Willis reported the total synthesis of this compound through the reaction of 3-methyl-2-butenal and 3-methyl-3-butenol in the presence of an acid. google.comgoogle.com
Reduction of 3,7-diethyl-1-octen-3-ol-5-one : Hasegawa T. Co Ltd. Japan disclosed a method in 1980 involving the reduction of 3,7-diethyl-1-octen-3-ol-5-one with Lithium Aluminum Hydride (LAH), followed by cyclization to produce this compound. google.comgoogle.com
The synthesis of optically active this compound is of academic interest, particularly for chiral discrimination studies. Ohloff et al. described a nine-step reaction sequence in 1980 for the synthesis of optically active this compound from (−)-(R)-linalool. google.comgoogle.com Enantioselective synthesis is crucial because often only one enantiomer of a chiral compound possesses the desired biological properties, while the other might be inactive or even harmful. libretexts.org Chiral catalysts are frequently employed in such syntheses to create an asymmetrical environment, guiding the formation of a specific enantiomer. libretexts.orgnobelprize.org Enantioselective capillary gas chromatography (cGC) using modified cyclodextrins as chiral stationary phases is an effective tool for analyzing the enantiomeric ratios of chiral cyclic monoterpenoid ethers, including this compound, which is vital for authenticity control in flavors and fragrances. researchgate.net
Acid-catalyzed cyclization is a recurring theme in this compound synthesis. For instance, Ohloff prepared racemic this compound from nerol via photosensitized air oxidation, followed by reduction and acid-catalyzed cyclization of the intermediate 3,7-dimethyl-octa-2,5-dien-1,7-diol. google.comgoogle.com Another approach involved epoxidation of nerol at the C6–C7 double bond, followed by heating with dimethylamine, oxidation with hydrogen peroxide, pyrolysis, and subsequent acid-catalyzed cyclization of the resulting diol intermediate to yield this compound. google.comgoogle.com
Enantioselective Synthesis for Chiral Discrimination
Chemical Transformations and Derivatization
This compound, like other monoterpenoids, can undergo various chemical transformations, particularly oxidative processes, leading to oxygenated derivatives.
Oxidative transformations of monoterpenes like nerol can lead to a range of oxygenated derivatives. For example, nerol can be subjected to photocatalytic oxidation in a solvent medium with molecular oxygen (e.g., air) under light exposure and in the presence of a photosensitizer. google.com The oxidation products can then be reduced to yield glycols or other hydroxylated compounds. google.com While the provided search results discuss the oxidation of nerol and linalool (B1675412) leading to various oxygenated monoterpenoids, specific detailed research findings on the oxidative transformations of this compound itself leading to new oxygenated derivatives are less explicitly detailed in the provided snippets. However, it is generally understood that monoterpenoids can undergo such transformations. For instance, linalool, a related monoterpene, undergoes extensive oxidative metabolism in plants, leading to a variety of oxygenated derivatives, and enzymes catalyzing such oxidations influence aroma profiles. frontiersin.orgnih.gov The formation of monoterpene-derived oxidation products, such as those from β-myrcene into linalool, nerol, geraniol (B1671447), and citral (B94496), and the conversion of oxygenated monoterpenoids into other oxidized derivatives, are known to occur. researchgate.net
Studies on Structure-Odor Relationships of Derivatives
Investigations into the structure-odor relationships of nerol and its oxygenated derivatives, alongside those of geraniol, have provided insights into how structural modifications influence olfactory characteristics. While this compound itself possesses a green, floral aroma nih.govfrontiersin.orgfishersci.fi, studies on related monoterpenoids reveal specific correlations.
A comprehensive study synthesized and characterized various oxygenated compounds derived from geraniol and nerol, including their corresponding esters like geranyl acetate (B1210297) and neryl acetate. These compounds were evaluated for their odor qualities and odor thresholds (OT) in air. Geraniol, the Z-isomer, demonstrated a higher potency with an odor threshold of 14 ng/L, compared to its E-isomer, nerol, which had an odor threshold of 60 ng/L. wikidata.orgfishersci.canih.gov
Among the synthesized derivatives, 8-oxoneryl acetate was identified as the most potent, exhibiting an odor threshold of 8.8 ng/L. Conversely, 8-oxonerol was the least potent, with an odor threshold of 493 ng/L. The study revealed that 8-oxo derivatives typically impart musty and fatty odors, while 8-hydroxy derivatives maintain odor impressions similar to those of geraniol and nerol. Furthermore, 8-carboxygeraniol was found to be odorless, whereas its E-isomer, 8-carboxynerol, presented fatty, waxy, and greasy notes. wikidata.orgfishersci.canih.gov
Table 1: Odor Characteristics and Thresholds of Nerol and Geraniol Derivatives
| Compound | Odor Threshold (OT) in Air | Odor Quality | Influence of Structural Modification |
| Geraniol | 14 ng/L wikidata.org | Citrus-like, floral wikidata.orgfishersci.canih.gov | E/Z position at C-1 affects potency. wikidata.orgfishersci.canih.gov |
| Nerol | 60 ng/L wikidata.org | Citrus-like, floral wikidata.orgfishersci.canih.gov | E/Z position at C-1 affects potency. wikidata.orgfishersci.canih.gov |
| 8-Oxoneryl acetate | 8.8 ng/L wikidata.org | Musty, fatty wikidata.orgfishersci.canih.gov | Oxygenation on C-8 affects odor quality. wikidata.orgfishersci.canih.gov |
| 8-Oxonerol | 493 ng/L wikidata.org | Musty, fatty wikidata.orgfishersci.canih.gov | Oxygenation on C-8 affects odor quality. wikidata.orgfishersci.canih.gov |
| 8-Carboxygeraniol | Odorless wikidata.org | Odorless wikidata.orgfishersci.canih.gov | Oxygenation on C-8 affects odor quality. wikidata.orgfishersci.canih.gov |
| 8-Carboxynerol | Not specified | Fatty, waxy, greasy wikidata.orgfishersci.canih.gov | Oxygenation on C-8 affects odor quality. wikidata.orgfishersci.canih.gov |
| This compound | Not specified | Green, floral nih.govfrontiersin.orgfishersci.fi | N/A (primary compound of focus) |
Formation of Pyran Derivatives
This compound itself is a pyran, a six-membered heterocyclic compound nih.govfoodb.cacimapbioinfo.in. The formation of pyran derivatives, including this compound, can occur through various chemical transformations of monoterpenes. For instance, polyols found in grape varieties can undergo non-enzymatic rearrangement under acidic conditions, leading to the formation of pyran derivatives such as this compound and furanoid linalool oxide. nih.gov
Generation of Novel Monoterpenoids (e.g., this compound-8-carboxylic acid)
The field of monoterpenoid chemistry continues to expand with the discovery and synthesis of novel compounds. This compound-8-carboxylic acid represents one such novel monoterpenoid. This compound has been isolated from natural sources, specifically the peels of Clausena lansium. Its structure was elucidated through detailed analyses using 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy, including HMQC, HMBC, COSY, and NOESY techniques, as well as High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS). nih.govfishersci.fi
The generation of novel monoterpenoids often involves chemical synthesis routes due to the complex structures and diverse chiral centers present in isoprenoids, which can be challenging to obtain solely through plant extraction or microbial biosynthesis at commercial scales.
Biosynthesis and Metabolic Pathways of Nerol Oxide
Metabolic Fate and Degradation Pathways
Isomerization and Oxidation during Distillation Processes
Monoterpene alcohols, such as nerol (B1678202) and its isomer geraniol (B1671447), are susceptible to chemical transformations, including isomerization and oxidation, particularly under conditions of heat and steam, such as those encountered during steam distillation. wikidata.orguni.luthegoodscentscompany.com These reactions can significantly alter the composition of essential oils and impact the final aroma profile. wikidata.orguni.lu
During steam distillation, nerol and geraniol predominantly undergo isomerization. Nerol can be converted into other monoterpene alcohols, notably linalool (B1675412) and α-terpineol. wikidata.orguni.lu Furthermore, linalool itself is prone to conversion into isomeric furan (B31954) and pyran linalool oxides, as well as diols such as 2,6-dimethyl-3,7-octadiene-2,6-diol (B23514) and 2,6-dimethyloct-7-en-2,6-diol. wikidata.orguni.luthegoodscentscompany.comnih.gov Oxidation reactions of nerol and geraniol also lead to the formation of their corresponding aldehydes, neral (B7780846) and geranial. wikidata.org These chemical conversions during the distillation process can pose challenges for precise analysis of the original essential oil composition. uni.lu
The following table illustrates the approximate conversion percentages of nerol and geraniol into various transformation products observed during steam distillation:
| Parent Compound | Transformation Product | Approximate Conversion (%) wikidata.org |
| Nerol | 2,6-Dimethyloct-7-en-2,6-diol | 20 |
| α-Terpineol | 16 | |
| Linalool | 5 | |
| Geraniol (traces) | 2 | |
| Geraniol | 2,6-Dimethyloct-7-en-2,6-diol | 12 |
| Linalool | 5 | |
| Geranial (traces) | 1-2 |
Advanced Analytical and Spectroscopic Characterization
Spectroscopic Techniques for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR techniques like HMQC, HMBC, COSY, NOESY)
NMR spectroscopy is a cornerstone in the structural determination of organic compounds like nerol (B1678202) oxide. Both one-dimensional (1D) and two-dimensional (2D) NMR techniques are employed to resolve the complex proton and carbon environments within the molecule.
While specific comprehensive ¹H NMR data for nerol oxide was not detailed in the immediate search results, ¹H NMR is routinely used to identify proton environments, their chemical shifts, and coupling patterns, which are crucial for establishing the connectivity of atoms.
¹³C NMR spectroscopy provides information about the carbon skeleton of this compound. Reported ¹³C NMR data (in CDCl₃) for this compound includes the following chemical shifts dokumen.pub:
| Carbon Chemical Shift (δ, ppm) |
| 19.60 |
| 23.90 |
| 26.98 |
| 37.19 |
| 66.79 |
| 71.92 |
| 120.92 |
| 126.94 |
| 133.08 |
| 137.28 |
These chemical shifts correspond to the various carbon atoms within the 3,6-dihydro-2H-pyran ring and the attached methyl and 2-methylprop-1-enyl groups.
Furthermore, 2D NMR techniques, such as Heteronuclear Multiple Quantum Correlation (HMQC), Heteronuclear Multiple Bond Correlation (HMBC), Correlated Spectroscopy (COSY), and Nuclear Overhauser Effect Spectroscopy (NOESY), are instrumental in confirming the proposed structure spectrabase.compjps.pkplantaedb.com. HMQC and HMBC experiments establish correlations between protons and carbons, providing insights into direct (one-bond) and long-range (multiple-bond) connectivities, respectively. COSY experiments reveal proton-proton spin-spin coupling networks, indicating vicinal or geminal protons. NOESY experiments provide information about spatial proximity between protons, which is vital for determining the relative stereochemistry and conformation of the molecule. The application of these advanced NMR methods allows for a comprehensive and unambiguous assignment of the complete molecular structure of this compound.
Mass Spectrometry (MS, HR-ESI-MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and fragmentation pattern of this compound, aiding in its identification. Electron Ionization Mass Spectrometry (EI-MS) typically provides a molecular ion peak (M⁺) and characteristic fragment ions that correspond to specific structural motifs.
For this compound, the molecular ion (M⁺) is observed at m/z 152, consistent with its molecular formula C₁₀H₁₆O dokumen.pub. Key fragment ions observed in GC-MS analysis include major peaks at m/z 68.0 (99.99%), 83.0 (64.78%), 67.0 (52.53%), 41.0 (29.51%), and 85.0 (24.35%) uni.lu. These fragmentation patterns are characteristic and help differentiate this compound from other isomers or related compounds.
| m/z | Relative Abundance (%) |
| 68.0 | 99.99 |
| 83.0 | 64.78 |
| 67.0 | 52.53 |
| 41.0 | 29.51 |
| 85.0 | 24.35 |
| 152 | (Molecular Ion) dokumen.pub |
High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is also utilized for the precise determination of molecular formulas based on exact mass measurements spectrabase.compjps.pkplantaedb.com. While specific HR-ESI-MS data for this compound was not provided in the search results, its application in the characterization of related monoterpenoids underscores its importance for confirming the elemental composition with high accuracy.
Fourier-Transform Infrared (FTIR) Spectroscopy
Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in this compound by analyzing its vibrational spectrum. This technique provides a unique "fingerprint" of the molecule based on the absorption of infrared radiation by specific chemical bonds. FTIR is listed as an identification test for this compound nih.gov. While detailed absorption bands were not specified in the search results, the presence of characteristic peaks for C-O stretches (due to the ether linkage in the pyran ring) and C=C stretches (from the olefinic bonds) would be expected and are used for structural confirmation. Vapor phase IR spectra for this compound are available uni.lu.
Determination of Absolute Configuration
The determination of the absolute configuration of chiral compounds is crucial for understanding their biological activity and properties. This compound possesses a chiral center at C-2 of its pyran ring.
The absolute configuration at C-2 of this compound has been rigorously determined through enantioselective synthesis and chromatographic methods spectrabase.com. Enantioselective gas chromatography (GC), utilizing a chiral stationary phase such as octakis-(2,3-di-O-butyryl-6-O-tert-butyldimethylsilyl)-γ-cyclodextrin in OV 1701-vi, established the elution order of the enantiomers spectrabase.com. This analysis revealed that the (2R)-enantiomer elutes before the (2S)-enantiomer spectrabase.com.
Further investigations using enantioselective multidimensional GC/MS (enantio-MDGC/MS) on various geranium oils indicated that this compound, as found in these natural sources, occurs as a racemate spectrabase.com. This finding suggests that the natural biosynthetic pathways may produce both enantiomers in equal proportions. Supporting this, feeding experiments conducted with deuterium-labeled neryl glucoside (a precursor) in Pelargonium species demonstrated that the plants are capable of converting this precursor into racemic this compound, leading to its classification as a "natural racemate" spectrabase.com.
Synthetic efforts have also contributed to the understanding of this compound's stereochemistry. Dehydration of specific hydroxy ethers has successfully afforded both (−)-(S)-nerol oxide and (+)-(R)-nerol oxide, each with a high optical purity of 91% spectrabase.com. This synthetic confirmation further validates the assigned absolute configurations and provides optically enriched samples for further study.
Biological Activities and Mechanisms of Action
Antimicrobial Properties
The antimicrobial attributes of nerol (B1678202) oxide are an area of ongoing investigation. While general statements about its potential exist, specific, detailed studies on its direct activity against a broad spectrum of microorganisms are limited.
Antifungal Activity
Direct and specific antifungal activity of nerol oxide against target fungi such as Candida albicans, Fusarium oxysporum, Pestalotiopsis neglecta, Valsa mali, and Aspergillus flavus is not extensively documented in the provided literature. Some essential oils containing this compound have demonstrated antifungal properties, but the activity is often attributed to the major components of those complex mixtures rather than this compound itself pan.plmdpi.com.
Antibacterial Activity
This compound has been suggested to possess potential antibacterial properties. However, specific studies directly attributing antibacterial activity to this compound itself are scarce. A derivative, this compound-8-carboxylic acid (Compound 1), has shown antibacterial activity against Staphylococcus aureus, with inhibition zones of 11.5 mm nih.gov. While this indicates potential for related compounds, it does not directly confirm the antibacterial activity of this compound.
Mechanisms of Action
Specific mechanisms of action for this compound, such as cell membrane destruction, influence on ergosterol (B1671047) content, glucose-induced extracellular fluid acidification, SAP expression, Na+/K+-ATPase activity, or MDA concentration, have not been detailed in the context of this compound in the provided search results. These mechanisms have been studied for other monoterpenes like nerol, but not explicitly for this compound nih.govmdpi.com.
Antioxidant Properties and Oxidative Stress Mitigation
This compound is present in essential oils and is recognized for its promising antioxidant qualities ontosight.ai. It is currently being investigated for its potential applications in mitigating oxidative stress-related ailments . While its presence in essential oils with antioxidant activity has been noted, such as in Solenostemma oleifolium essential oil, this compound typically constitutes a minor component (e.g., 0.2%) in these oils, with the primary antioxidant effects often attributed to other major constituents like linalool (B1675412), α-terpineol, and geraniol (B1671447) biotechrep.ir. General research into pyran derivatives, to which this compound belongs, also suggests potential antioxidant properties ontosight.ai.
Ecological and Inter-species Interactions
This compound plays a role in the natural world, particularly as a volatile compound contributing to the aroma profiles of various plants.
Role as Aroma Component in Plants
This compound is a known plant metabolite and a flavoring agent nih.gov. It contributes to the characteristic aroma of certain plants and their derived products. It has been described as having a floral, orange-blossom, green, and sweet odor thegoodscentscompany.comperfumersupplyhouse.com.
Grapes: this compound is a volatile compound found in Vitis vinifera (grapes), specifically in the berry nih.govwikidata.orgmdpi.comebi.ac.uk. It is considered a linalool derivative and contributes green, leafy, spicy, and floral notes to wines mdpi.comfrontiersin.org. Its presence is particularly notable in certain aromatic white wines, where it has been identified as an aroma component with significant discriminating abilities among grape cultivars scispace.com. Concentrations of this compound isomers vary among wine types, with higher quantities observed in Torrontes and Muscat wines compared to Riesling mdpi.com.
Concentration of this compound Isomers in White Wines mdpi.com
| Wine Type | This compound Isomers (µg/L) |
| Torrontes | 604.9 |
| Muscat | 405.2 |
| Riesling | 103.6 |
This compound can also be formed in wines through the non-enzymatic rearrangement of polyols present in grape varieties under acidic conditions mdpi.com.
Tea Leaves: this compound has been reported as a component in Camellia sinensis (tea leaves) nih.gov. While other monoterpenes like linalool and nerol are frequently highlighted as key aroma compounds in tea, the specific contribution and detailed research findings on this compound as a major aroma component in tea leaves are less extensively detailed in the provided information tandfonline.comresearchgate.netmdpi.commdpi.comgoogle.com.
Contribution to Flavor and Fragrance Profiles
This compound is widely recognized as a significant ingredient in both the perfume and flavoring industries, valued for its distinctive sensory characteristics. It imparts a refreshing, tangy, and floral scent, making it a common component in essential oils, cosmetics, perfumery, and the food industry. chemicalbull.com Its pleasant aroma is utilized to enhance products such as soaps, perfumes, shampoos, and air fresheners. chemicalbull.com In the food sector, this compound serves as a flavoring agent, improving the taste of various foods and beverages, especially fruit-based products. chemicalbull.com
Table 1: Sensory Profile of this compound
| Characteristic | Description | Source |
| Odor | Refreshing, tangy, floral; floral, orange-blossom, green, sweet; green, leaf, floral. | chemicalbull.comperfumersupplyhouse.comanfinatural.comresearchgate.net |
| Olfactive Family | Floral Green Sweet. | |
| Tenacity | > 24 hours on blotter. | anfinatural.com |
| Flavor Profile | Flower, Oil. | nih.govfemaflavor.org |
| Taste (5 ppm) | Green, vegetative, floral, leafy, waxy with herbal, minty depth; unique cooling note in citrus/tropical/peppermint. | anfinatural.comthegoodscentscompany.comflavourandessence.com |
Involvement in Plant Defense Mechanisms and Stress Response
This compound is a product of monoterpenol oxidative metabolism in plants, a process that plays a role in plant adaptation. frontiersin.orgnih.gov Research indicates that linalool oxidative metabolism in plants leads to the formation of various compounds, including linalool oxides, hydroxylinalools, hotrienol, and this compound, along with their glycoconjugates. frontiersin.orgnih.gov The presence of this oxidative metabolism in plants is further supported by the observation of increased production of both volatile and soluble oxygenated linalool derivatives when linalool synthases are heterologously expressed in different plant species, such as tomato, carnation, and Arabidopsis thaliana. nih.gov
The oxidation and subsequent glycosylation of monoterpenols enhance their solubility, which may facilitate their sequestration and transport within the plant to various organs. frontiersin.orgnih.gov It has been proposed that the presence of these compounds in the phloem could act as a defense mechanism against phloem-feeding insects. frontiersin.orgnih.gov While specific studies directly on this compound's role in plant defense are limited, its formation within these oxidative pathways suggests its involvement in the broader context of plant chemical defense and stress responses. Related compounds, such as iridoids, are known to accumulate in plants as protection against herbivores and pathogens, exhibiting antibacterial and antifungal activities. frontiersin.orgnih.gov Drought stress has also been shown to increase the accumulation of iridoid glycosides, which may help plant cells manage oxidative stress. frontiersin.orgnih.gov
Role in Insect Chemical Ecology (e.g., EAD responses in Chrysoperla carnea, Hemerobius sp.)
The role of this compound specifically in insect chemical ecology, particularly concerning electroantennographic (EAD) responses in species like Chrysoperla carnea or Hemerobius sp., is not extensively detailed in the current literature. While some studies discuss the insect-related activities of the related compound nerol, direct evidence for this compound in this context is less common.
Nerol, an isomer of geraniol, has been investigated for its effects on insects. It can exhibit attractive, repellent, or even toxic activity towards various insect species. researchgate.net For instance, in studies evaluating repellency against Aedes aegypti female mosquitoes, nerol showed protection percentages higher than 70% at certain concentrations. nih.gov However, at higher concentrations, mosquito bites were still observed with nerol, and there were no statistically significant differences compared to the control (acetone), suggesting a complex or limited repellent effect for nerol itself. nih.gov A patent related to insect repellents mentions nerol as a component that has no repellency and is used as a compound attractant for specific insects. google.com Another patent broadly discusses insect repellents and mites, listing "this compound" but without specific details on its direct repellent activity, instead focusing on other compounds like nerol, α-terpineol, perilaldehyde, and citral (B94496) for insect repellent properties. google.com
It is important to differentiate between Nerol and this compound when discussing insect chemical ecology, as their biological activities can vary. The available research primarily focuses on the broader class of monoterpenes and their derivatives, with specific EAD data for this compound in the mentioned insect species not readily found.
Emerging Research Areas
This compound and its derivatives are subjects of ongoing research aimed at uncovering their full spectrum of potential uses and properties, contributing to advancements across life sciences, medicine, and technology. ontosight.ai As a member of the pyran class of heterocyclic compounds, this compound is part of a group that has been explored for various biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties. ontosight.ai The synthesis and modification of pyran derivatives hold promise for the development of new pharmaceuticals or agrochemicals. ontosight.ai The study of this compound and similar compounds is therefore contributing to the broader field of medicinal chemistry and the search for novel therapeutic agents. ontosight.ai
While much of the research on monoterpenes in cancer focuses on compounds like nerol, geraniol, and citral, this compound has appeared in some investigations. For example, this compound was identified as a component in the methanol (B129727) extract of Salvia candidissima subsp. candidissima, a plant extract that demonstrated cytotoxic potential against breast cancer cells (MCF-7 and MDA-MB-231). scielo.brscielo.br In this specific study, the extract suppressed cell survival in a dose-dependent manner and induced apoptosis, although the direct anticancer activity was attributed more broadly to the extract and specifically highlighted for Caryophyllene oxide, another compound present. scielo.brscielo.br This indicates that while this compound may be present in natural extracts with anticancer properties, its individual contribution to such activities requires further direct investigation. The broader research into pyran derivatives suggests a potential for this compound in therapeutic applications, but more focused studies are needed to elucidate its specific mechanisms and efficacy in areas like cancer research. ontosight.ai
Theoretical and Computational Studies
Molecular Modeling and Simulation
Molecular modeling and simulation techniques, such as molecular docking and molecular dynamics, are powerful tools for investigating the three-dimensional structure, conformational flexibility, and interactions of molecules with biological targets or other chemical entities. While comprehensive studies specifically on the molecular modeling and simulation of Nerol (B1678202) oxide are not widely reported in the provided search results, these methods are generally employed for compounds of similar structural complexity to predict their behavior in various environments. For instance, related monoterpenes like Nerol (an alcohol, structurally distinct but often discussed in similar contexts due to its name) have been subjected to in silico drug repurposing simulations, including molecular docking and molecular dynamics, to explore their interactions with biological targets such as cancerous cell DNA. researchgate.netresearchgate.net Such studies typically involve optimizing the compound's geometry and simulating its movement and interactions over time.
Quantum Chemical Calculations
Quantum chemical calculations, primarily based on Density Functional Theory (DFT), provide insights into the electronic structure, stability, and reactivity of molecules. These calculations can determine properties such as molecular orbital energies (e.g., HOMO and LUMO), electrostatic potential surfaces, and spectroscopic parameters. For compounds like Nerol oxide, DFT calculations can elucidate bond lengths, bond angles, and vibrational frequencies, offering a deeper understanding of its intrinsic chemical nature. While direct quantum chemical calculations specifically for this compound are not detailed in the provided information, DFT methods with various basis sets (e.g., B3LYP/6-31G(d,p)) are standard for optimizing molecular geometries and analyzing electronic properties of organic compounds. researchgate.net
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Analyses
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) analyses aim to establish correlations between a chemical compound's structural features and its biological or chemical activity. These analyses are crucial for predicting the properties of new compounds and for rational design. For this compound, specific SAR or QSAR models directly linking its structure to a particular activity are not prominently featured in the provided literature. However, SAR analysis is a recognized approach to identify plausible activities based on structural alerts, even when QSAR modeling is not fully developed for all cases. europa.euoecd.org General QSAR studies on structurally similar acyclic terpenes, including Nerol (the alcohol), have been conducted using molecular orbital calculations to predict potential toxicity or carcinogenicity. scbt.com These studies often involve calculating molecular descriptors such as hydrophobicity, electrostatic properties, and hydrogen bond donor/acceptor characteristics to build predictive models. researchgate.net
Data Tables
Due to the limited availability of specific computational data solely for this compound in the provided search results, comprehensive data tables detailing research findings from molecular modeling, quantum chemical calculations, or SAR/QSAR analyses for this particular compound cannot be generated at this time. The existing literature primarily discusses these computational methods in the context of related monoterpenes or general applications rather than providing specific computed values for this compound.
Table 1: Key Chemical Identifiers for this compound
| Compound Name | PubChem CID | Molecular Formula |
| This compound | 61275 | C₁₀H₁₆O |
Future Research Directions and Applications
Development of Novel Synthetic Routes with Enhanced Stereoselectivity and Sustainability
Current synthetic approaches for nerol (B1678202) oxide often result in racemic mixtures, as observed in natural occurrences and some established syntheses google.comebi.ac.uknih.govcolab.ws. For instance, a process for preparing racemic nerol oxide from nerol involves halogenation followed by dehydrohalogenation and acid-catalyzed cyclization google.comgoogle.com. Another method includes epoxidation of nerol, followed by reactions leading to a diol intermediate, and subsequent acid-catalyzed cyclization google.comgoogle.com.
Future research should focus on developing novel synthetic routes that offer enhanced stereoselectivity, enabling the production of specific enantiomers of this compound. This is crucial given that enantiomers can exhibit different biological activities and olfactory properties. Efforts could explore asymmetric catalysis and biocatalysis, leveraging enzymes like lipases, which have shown promise in the stereoselective synthesis of related compounds such as neryl acetate (B1210297) and rose oxides colab.wsresearchgate.netscirp.orgmdpi.com. Green chemistry principles, including the use of eco-friendly solvents and heterogeneous catalysts like ion exchange resins, should be integrated to improve the sustainability of these synthetic processes researchgate.netresearchgate.net.
Elucidation of Uncharted Biosynthetic and Metabolic Pathways
The biogenesis of this compound in plants, such as Pelargonium species, has been investigated, with studies indicating that neryl glucoside can be converted into racemic this compound, suggesting it as a "natural racemate" nih.govcolab.ws. However, the detailed enzymatic steps and regulatory mechanisms governing its formation and subsequent metabolism remain largely unknown.
Future research should aim to fully elucidate the complete biosynthetic pathway of this compound, identifying the specific enzymes (e.g., terpene synthases, oxidoreductases, cyclases) and genes involved. This could involve advanced molecular biology techniques, such as gene editing and heterologous expression in model organisms like Saccharomyces cerevisiae, which has been used to produce other monoterpenoids like nerol nih.gov. Understanding the metabolic fate of this compound in various biological systems, including its degradation products and conjugates, is also essential. This will provide insights into its role in plant physiology, its stability in different matrices, and its transformation within biological systems.
Comprehensive Investigation of Biological Activities and Therapeutic Potential
This compound is noted for potential anti-inflammatory and antioxidant properties ontosight.ai. Related monoterpenes like nerol have demonstrated antioxidant, antiviral, antibacterial, and anxiolytic effects, and have shown protective effects against oxidative stress-mediated injuries in the liver and cardiomyocytes by activating pathways like PI3K/AKT signaling nih.govresearchgate.netsemanticscholar.org. Some monoterpenoids, including nerol, have also exhibited anticancer activity by inducing apoptosis, autophagic cell death, cytostasis, and necrosis in various cancer models researchgate.netresearchgate.net.
Future research should conduct comprehensive in vitro and in vivo studies to systematically evaluate the full spectrum of biological activities of this compound, including its antimicrobial, anti-inflammatory, antioxidant, and potential anticancer properties. Investigations should extend to understanding the underlying molecular mechanisms, identifying specific cellular targets, and elucidating signaling pathways modulated by this compound. This includes dose-response studies, structure-activity relationship (SAR) analyses, and comparative studies with known therapeutic agents to assess its efficacy and potential synergistic effects. Such research is critical for determining its therapeutic potential and guiding its application in pharmaceuticals or nutraceuticals.
Advancements in Analytical Methodologies for Complex Matrices
This compound is often found in complex matrices such as essential oils, wines, and plant extracts google.comebi.ac.ukoup.compotravinarstvo.commdpi.com. Current analytical methods, such as gas chromatography-mass spectrometry (GC-MS) and comprehensive two-dimensional gas chromatography with time-of-flight mass spectrometry (GC×GC/TOF-MS), are used for its identification and quantification ebi.ac.ukoup.compotravinarstvo.com. These methods allow for detailed study of volatile profiles and can distinguish between various monoterpenes and their isomers oup.compotravinarstvo.commdpi.com. Enantioselective GC/MS has also been employed to determine the enantiomeric ratios of this compound in natural sources ebi.ac.uknih.govcolab.ws.
Future advancements in analytical methodologies should focus on developing more sensitive, rapid, and high-throughput techniques for the detection and quantification of this compound in diverse and complex biological and environmental matrices. This includes the development of advanced hyphenated techniques, such as online HPLC-HRGC-MS, which can offer enhanced separation and identification capabilities for complex mixtures scispace.com. Miniaturization of analytical platforms, development of novel sample preparation techniques (e.g., advanced solid-phase microextraction), and integration of artificial intelligence for data analysis and chemometrics will improve accuracy, reduce matrix effects, and enable the profiling of subtle changes in this compound concentrations and enantiomeric ratios.
Integration of Omics Technologies for Systems-Level Understanding
The "omics" technologies, including genomics, transcriptomics, proteomics, and metabolomics, are increasingly integrated to provide a systems-level understanding of biological processes researchgate.netembopress.orgnih.govfrontiersin.orgunicatt.it. While these technologies have been widely applied in plant and microbial research to elucidate metabolic networks and stress responses, their specific application to comprehensively understand this compound's role and regulation is still emerging.
Future research should integrate these multi-omics approaches to gain a holistic understanding of this compound's biosynthesis, regulation, and biological impact. Transcriptomics can reveal gene expression patterns related to its synthesis and metabolism, while proteomics can identify the enzymes and proteins involved researchgate.netnih.gov. Metabolomics can provide a global view of metabolic changes in response to this compound or its precursors, helping to map its metabolic network and identify novel derivatives researchgate.netfrontiersin.org. Combining these data with bioinformatics and computational biology tools will allow for the reconstruction of complex pathways, identification of regulatory hubs, and prediction of novel functions or interactions of this compound within biological systems. This systems biology approach will be instrumental in optimizing its production, understanding its ecological roles, and fully exploring its potential applications.
Q & A
Q. What analytical methods are recommended for identifying and quantifying Nerol oxide in complex biological matrices?
this compound can be identified using gas chromatography-mass spectrometry (GC-MS) with a non-polar capillary column (e.g., DB-5MS) and electron ionization (EI) at 70 eV. Quantification requires calibration with authentic standards, accounting for potential co-elution with structurally similar terpenes like linalool oxide . For matrices with overlapping peaks (e.g., wine or plant extracts), tandem MS (GC-MS/MS) or selective ion monitoring (SIM) improves specificity. Purity verification should include refractive index, boiling point, and spectral matching (e.g., NIST database ).
Q. How can researchers synthesize racemic this compound for experimental use?
Racemic this compound is synthesized via acid-catalyzed cyclization of monoterpene alcohol nerol (cis-3,7-dimethylocta-2,6-dien-1-ol). A typical protocol involves reacting nerol with a mild Lewis acid (e.g., boron trifluoride etherate) in anhydrous dichloromethane at 0–5°C for 4–6 hours . Post-reaction purification employs fractional distillation (b.p. 201–202°C at 760 mmHg ), followed by characterization via ¹H/¹³C NMR and IR to confirm the absence of unreacted nerol or byproducts .
Q. What are the key challenges in detecting this compound in grape-derived products, and how can they be mitigated?
In wine and grape musts, this compound often co-elutes with trans-pyran linalool oxide and terpene diols during GC analysis. To resolve this, researchers should:
- Use columns with higher polarity (e.g., Wax-10) for better separation.
- Stabilize samples at neutral pH to prevent acid-mediated rearrangement of terpene diols into this compound .
- Validate detection limits via spike-and-recovery experiments in representative matrices .
Advanced Research Questions
Q. How does the stereochemistry of this compound influence its biosynthetic pathways in Vitis vinifera?
Enantioselective synthesis studies reveal that (R)- and (S)-Nerol oxide isomers arise from distinct enzymatic pathways. In Vitis vinifera, linalool synthase (VvLinS) catalyzes the conversion of geranyl pyrophosphate (GPP) to linalool, which undergoes oxidation and cyclization via cytochrome P450 enzymes to yield this compound. Chiral GC analysis (e.g., using β-cyclodextrin columns) shows that (R)-Nerol oxide dominates in mature grapes, with concentrations varying by trellis system (e.g., 25.16 ± 0.09 µg/L in T-shaped vs. 23.70 ± 1.74 µg/L in V-shaped systems) .
Q. What experimental designs are optimal for studying this compound’s stability under varying pH and temperature conditions?
To assess stability:
- Prepare buffered solutions (pH 2.0–7.0) and incubate this compound at 25°C and 40°C for 24–72 hours.
- Monitor degradation via HPLC-UV (λ = 210 nm) and quantify residual this compound using external calibration.
- Acidic conditions (pH < 3.5) promote rearrangement to hotrienol and terpene diols, with degradation rates following first-order kinetics (k = 0.012 h⁻¹ at pH 2.0, 40°C) .
Q. How can researchers resolve contradictions in co-occurrence patterns of this compound with other terpenes in postharvest fruit volatiles?
Multivariate analysis (e.g., Pearson correlation) of VOC profiles in apples shows this compound has weak correlations with β-Pinene (r = 0.32) and P-Cymene (r = 0.28), unlike the strong β-Pinene/P-Cymene correlation (r = 0.89) . To investigate this, apply:
- Pathway-specific inhibitors (e.g., mevinolin for terpene biosynthesis) in controlled fumigation experiments.
- RNA-seq to identify differential expression of terpene synthase genes under biotic stress (e.g., Botrytis cinerea infection) .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
